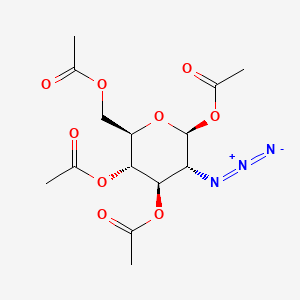

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

描述

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose (hereafter referred to as Compound A) is a critical synthetic intermediate in carbohydrate chemistry, particularly for glycosylation reactions and the preparation of glycosyl donors. Its molecular formula is C₁₄H₁₉N₃O₉ (molecular weight: 373.32) , with four acetyl groups protecting hydroxyl positions at C1, C3, C4, and C6, and an azido group replacing the hydroxyl at C2. The β-anomeric configuration ensures stereochemical control during glycosidic bond formation .

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001163 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80321-89-7 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80321-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The diazo-transfer method represents a modern, scalable approach for converting 2-amino sugars to 2-azido derivatives. This method employs imidazole-1-sulfonyl azide hydrogen sulfate (ISAH ) as a stable and safer alternative to traditional triflic azide.

Synthetic Pathway

-

Starting Material : 2-Amino-2-deoxy-D-glucopyranose (D-glucosamine) is peracetylated to yield 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose.

-

Diazo-Transfer : The amino group undergoes diazotization with ISAH in aqueous acetonitrile at 0–5°C, forming the azido derivative.

-

Workup : The product is purified via column chromatography, achieving yields of 85–92%.

Advantages

-

Safety : ISAH mitigates explosion risks associated with triflic azide.

-

Scalability : Demonstrated efficacy in multi-gram syntheses for heparin-like GAGs.

Triflic Azide Method

Historical Context

Synthesis from D-Mannose via Epimerization

Strategic Approach

This method exploits D-mannose’s structural similarity to D-glucosamine, leveraging epimerization at C2 to invert configuration.

Stepwise Synthesis

-

Protection : D-Mannose is acetylated to form 1,3,4,6-tetra-O-acetyl-D-mannopyranose.

-

Epimerization : Treatment with ammonia in methanol induces C2 epimerization, yielding the glucosamine derivative.

-

Azide Introduction : The amino group is converted to azide using sodium nitrite and hydrazoic acid (HN₃), followed by acetylation to afford TAADG.

Yield and Challenges

-

Complexity : Multi-step process requiring precise control over epimerization conditions.

Benzyl Group Substitution Method

Pathway Description

This method starts with a benzyl-protected intermediate, which is subsequently deprotected and functionalized.

Detailed Steps

-

Benzyl Protection : 2-Amino-D-glucopyranose is acetylated and benzylated to form 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-β-D-glucopyranose.

-

Benzyl Removal : Catalytic hydrogenation cleaves the benzyl group.

-

Azidation : The free amine reacts with sodium azide in DMF at 60°C, followed by acetylation to yield TAADG.

Efficiency

-

Drawbacks : Requires handling hydrogen gas, posing safety risks.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters of the four methods:

| Method | Starting Material | Key Reagent | Steps | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|---|---|---|

| Diazo-Transfer (ISAH) | D-Glucosamine | ISAH | 3 | 85–92 | Low | High |

| Triflic Azide | D-Glucosamine | CF₃SO₂N₃ | 3 | 70–80 | High (explosive) | Low |

| D-Mannose Epimerization | D-Mannose | NH₃, HN₃ | 4 | ~65 | Moderate (HN₃ toxicity) | Moderate |

| Benzyl Substitution | N-Benzyl Derivative | H₂, NaN₃ | 4 | 75–80 | Moderate (H₂ handling) | Moderate |

Recent Advances and Industrial Applications

The diazo-transfer method has emerged as the preferred industrial approach due to its safety and scalability. Recent optimizations include:

化学反应分析

Reduction of the 2-Azido Group to an Amine

The azide group at the C-2 position serves as a latent amine, which can be selectively reduced to enable further functionalization. This transformation is pivotal for generating 2-amino-2-deoxy-D-glucopyranose derivatives.

-

Reduction methods :

Outcome : The reduction yields a free amine, enabling subsequent conjugation or glycosylation reactions critical for synthesizing heparin-like GAGs and other bioactive molecules .

Glycosylation Reactions

The non-participating nature of the 2-azido group allows stereochemical control during glycosylation, making this compound valuable for forming α- or β-linked glycosides.

The absence of neighboring-group participation by the azide enables precise control over glycosidic bond formation, a feature exploited in synthesizing complex glycans .

Stability and Handling Considerations

科学研究应用

Biological Activities

1. α-Glucosidase Inhibition

One of the primary applications of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is its role as an inhibitor of the enzyme α-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for antidiabetic medications. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase. For instance, certain synthesized derivatives showed IC50 values significantly lower than those of established drugs like acarbose .

2. Antidiabetic Potential

Due to its ability to inhibit α-glucosidase, this compound has been investigated for its antidiabetic properties. The inhibition of carbohydrate absorption in the intestines can lead to reduced postprandial blood glucose levels, making it a candidate for managing type 2 diabetes .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

作用机制

The azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose acts as a latent amine, which can be re-accessed through reduction. This property is particularly useful in glycosylation reactions, where the azido group facilitates the formation of glycosidic bonds. The acetyl groups protect the hydroxyl groups during these reactions, ensuring selective reactivity .

相似化合物的比较

Physical Properties :

Synthesis: A key method involves converting 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-β-D-glucopyranose to Compound A via azide substitution under optimized conditions, achieving high efficiency .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison

Spectral and Physicochemical Properties

NMR Analysis :

- Compound A vs. tri-O-acetyl glucosamine azide :

Thermal Stability :

- Compound A’s melting point (97°C) is higher than the α-D-mannopyranose analogue (mp ~85°C), attributed to β-anomeric packing efficiency .

生物活性

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose (CAS Number: 80321-89-7) is a derivative of deoxyglucose that has garnered interest in biochemical research due to its potential applications in glycobiology and medicinal chemistry. This compound is characterized by the presence of an azido group, which enhances its reactivity and utility in various chemical reactions, particularly in glycosylation and click chemistry.

- Molecular Formula : C14H19N3O9

- Molecular Weight : 373.318 g/mol

- Melting Point : 97°C

- Purity : ≥97.0% (HPLC)

The compound is typically found as a white crystalline powder and is soluble in organic solvents. Its structure includes multiple acetyl groups that facilitate its stability and reactivity in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of azido sugars can exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that modified glucose derivatives showed enhanced anticancer activity compared to their unmodified counterparts due to improved interaction with glucose transporters (GLUT) .

In vitro assays revealed that this compound induces apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism involves the activation of apoptotic pathways, leading to increased cell death rates. Specifically, compounds with azido modifications were shown to promote early and late apoptosis more effectively than non-modified sugars .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with GLUT transporters. The azido group enhances the affinity of the sugar for these transporters, facilitating cellular uptake. This increased uptake leads to elevated intracellular concentrations of the compound, thereby enhancing its cytotoxic effects on rapidly dividing cancer cells .

Cytotoxicity Studies

A comparative analysis of cytotoxicity among various derivatives showed that those lacking acetyl groups had lower IC50 values, indicating higher potency against cancer cells. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A-1 | 25 | MCF-7 |

| A-2 | 15 | HCT-116 |

| Control | >50 | NHDF-Neo |

This table illustrates that the azido-modified derivatives exhibited significantly lower IC50 values compared to control compounds, showcasing their potential as therapeutic agents .

Synthesis and Application

A notable study involved the synthesis of this compound from D-mannose. The synthesis route included acetylation followed by azidation processes that yielded high purity products suitable for biological testing .

In another application, this compound was used in glycoconjugation reactions to create novel glycosylated compounds with potential anti-inflammatory properties. The incorporation of azido sugars into glycoproteins demonstrated enhanced biological activity compared to non-modified counterparts .

常见问题

Q. What synthetic methods are commonly employed to prepare 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose, and how can their efficiency be optimized?

A widely cited approach involves the conversion of 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-β-D-glucopyranose to the azido derivative via selective deprotection and azide substitution. This method emphasizes the use of mild conditions to preserve acetyl group integrity and requires careful monitoring of reaction kinetics to avoid over-azidation. Yield optimization typically involves controlling stoichiometric ratios (e.g., sodium azide equivalents) and reaction temperature (25–40°C) . Purity validation via HPLC (>97.0%) is critical, as impurities may affect downstream applications .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : and NMR are indispensable for verifying acetyl group positions (δ 1.9–2.1 ppm for CHCO) and azide functionality (δ 3.2–3.5 ppm for N) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M + Na] expected at m/z 432.1) .

- HPLC : Used to assess purity (>97.0%) and detect degradation products, particularly under suboptimal storage conditions .

Q. What storage conditions are recommended to ensure compound stability?

Store at -20°C in airtight, light-protected containers to prevent azide degradation and acetyl group hydrolysis. For transport, use dry ice or validated cold-chain protocols to maintain structural integrity. Avoid repeated freeze-thaw cycles, as this may induce crystallinity changes .

Advanced Research Questions

Q. How does the azido group in this compound enable its use in bioorthogonal chemistry, and what experimental validations are required?

The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , enabling selective conjugation to alkyne-functionalized biomolecules (e.g., glycans or proteins). Key validations include:

- Kinetic Studies : Monitor reaction progress via NMR or fluorescence assays to ensure complete conversion.

- Competitive Reactivity Tests : Confirm selectivity by exposing the compound to competing nucleophiles (e.g., thiols) under physiological conditions .

- Post-Conjugation Analysis : Use MALDI-TOF or LC-MS to verify product identity and purity .

Q. What challenges arise in regioselective acetylation during synthesis, and how can computational modeling aid in addressing them?

Regioselective acetylation of the 1,3,4,6-positions is complicated by steric hindrance and competing side reactions. Computational tools (e.g., DFT calculations) predict acetylation energy barriers, guiding solvent selection (e.g., pyridine for nucleophilic catalysis) and temperature optimization. Experimental validation via kinetic isotope effect (KIE) studies can further refine reaction pathways .

Q. How does this compound serve as a precursor in oligosaccharide synthesis, and what methodological precautions are necessary?

It is a key intermediate for synthesizing N-acetylglucosamine (GlcNAc) derivatives via azide reduction (e.g., Staudinger reaction) followed by glycosylation. Critical steps include:

- Anomeric Activation : Use Lewis acids (e.g., TMSOTf) to activate the glycosyl donor.

- Protection-Deprotection Strategies : Employ benzylidene or benzyl groups to mask hydroxyls during coupling .

- Monitoring Stereochemistry : Ensure β-configuration retention via - NOESY or X-ray crystallography .

Data Contradiction and Resolution

Q. Discrepancies in reported azide stability: How can researchers reconcile conflicting data on azide degradation under ambient storage?

While some studies suggest ambient storage is feasible for short-term use, and emphasize -20°C storage to prevent azide decomposition. Contradictions may arise from differences in solvent residues (e.g., chloroform stabilizes azides) or impurities. Resolution strategies:

- Conduct accelerated stability studies (40°C/75% RH) to model degradation kinetics.

- Compare FTIR spectra before/after storage to detect N loss (2100 cm peak attenuation) .

Methodological Best Practices

Q. How should researchers handle solubility challenges in polar solvents?

The compound is sparingly soluble in water but dissolves readily in chloroform, DMSO, or THF . For aqueous reactions:

Q. What steps are critical for ensuring reproducibility in glycosylation reactions using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。